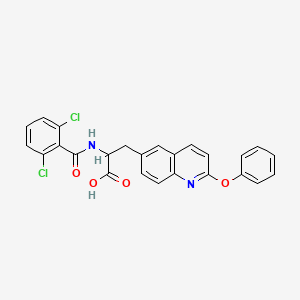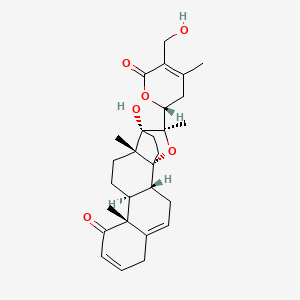
Coagulin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coagulin G is a natural product found in Withania coagulans with data available.
Wissenschaftliche Forschungsanwendungen
Biochemical and Genetic Characterization of Coagulin
Coagulin G, primarily identified in Bacillus coagulans, is a bacteriocin-like peptide. Research shows it is structurally similar to pediocins produced by Pediococcus acidilactici strains, differing only by a single amino acid at the C terminus. Its genetic determinants include a 3.5-kb operon of four genes for pediocin production. This discovery is significant as it's the first report of a pediocin-like peptide in a non-lactic acid bacterium genus (Le Marrec et al., 2000).
Antibacterial Properties
Coagulin exhibits notable antibacterial properties. Its inhibitory spectrum includes Bacillus coagulans itself and unrelated bacteria like Enterococcus, Leuconostoc, Oenococcus, Listeria, and Pediococcus. Coagulin is stable across various temperatures and pH levels, suggesting potential applications in antibacterial treatments (Hyronimus, Le Marrec, & Urdaci, 1998).
Coagulogen in Horseshoe Crabs
Studies on coagulogen, a clottable protein in horseshoe crabs, provide insight into the coagulation process in these animals. Coagulogen transforms into coagulin, leading to coagulin homopolymers via noncovalent interactions. This process is crucial for the innate immune system of horseshoe crabs, highlighting the broader biological significance of coagulin-like substances in different species (Osaki & Kawabata, 2004).
Effect on Adipogenesis
Coagulin has been studied for its impact on adipocyte differentiation and obesity. Coagulin-L, a variant from W. coagulan, inhibits adipogenesis by affecting key transcription factors and cell cycle regulatory proteins. This property suggests its potential therapeutic application in treating obesity and metabolic syndrome (Beg et al., 2014).
Immunological Impact
Coagulin-H, another variant, shows significant immunosuppressive properties. It effectively inhibits lymphocyte proliferation and interleukin-2 production. Molecular docking studies suggest coagulin-H binds more effectively to the receptor binding site of interleukin-2 than prednisolone, a common immunosuppressive drug, indicating its potential as an immunosuppressive agent (Mesaik et al., 2006).
Eigenschaften
Produktname |
Coagulin G |
|---|---|
Molekularformel |
C28H36O6 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(1R,2R,10R,11S,14R,15R,16R)-15-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,7-dien-9-one |
InChI |
InChI=1S/C28H36O6/c1-16-14-22(33-23(31)18(16)15-29)26(4)28(32)13-12-27(34-26)20-9-8-17-6-5-7-21(30)25(17,3)19(20)10-11-24(27,28)2/h5,7-8,19-20,22,29,32H,6,9-15H2,1-4H3/t19-,20+,22+,24-,25-,26+,27+,28+/m0/s1 |
InChI-Schlüssel |
URTUKEVJVQZVBR-NNUOTDHBSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@]2([C@]3(CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C)O2)O)C)CO |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C2(C3(CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C)O2)O)C)CO |
Synonyme |
17,27-dihydroxy-14,20-epoxy-1-oxowitha-2,5,24-trienolide coagulin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



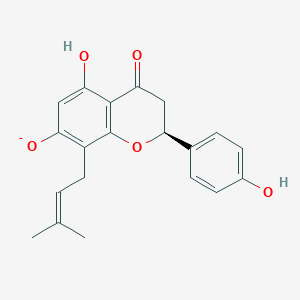
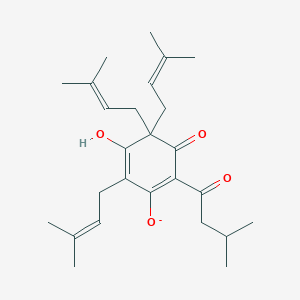
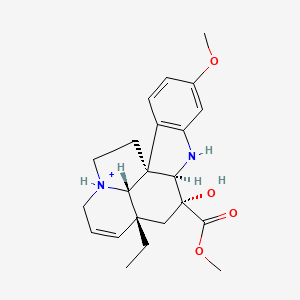
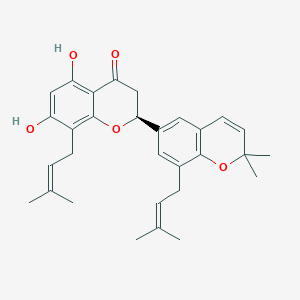
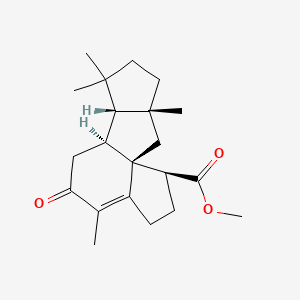
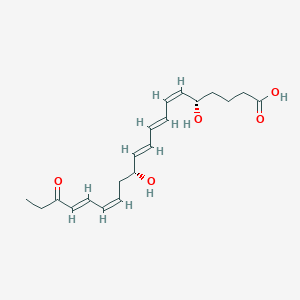
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
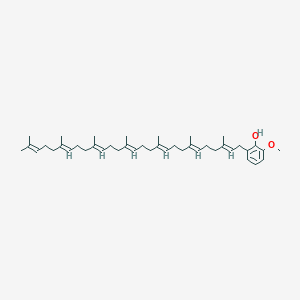
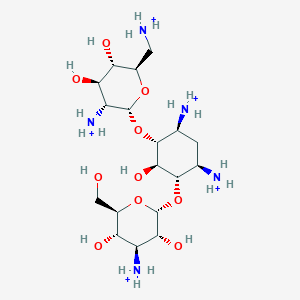
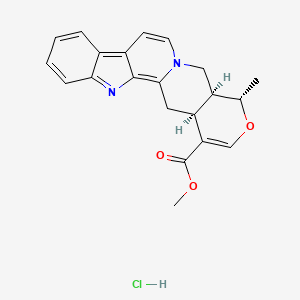
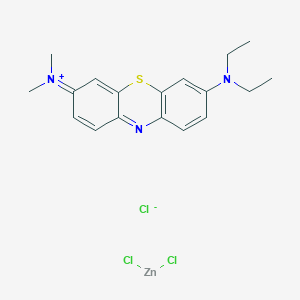
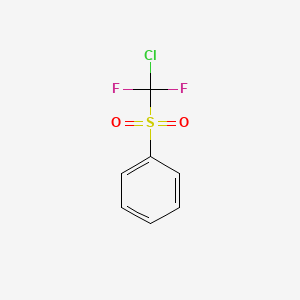
![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)
